molecular formula C22H44O B14306364 Docos-9-EN-1-OL CAS No. 111924-38-0

Docos-9-EN-1-OL

Cat. No.: B14306364
CAS No.: 111924-38-0
M. Wt: 324.6 g/mol
InChI Key: SBFUTUNSWVKMSF-UHFFFAOYSA-N
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Description

Docos-9-en-1-ol: is a long-chain fatty alcohol with the molecular formula C22H44O . It is characterized by the presence of a double bond at the ninth carbon position and a hydroxyl group at the terminal carbon. .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods: : Industrial production often involves the use of large-scale organic synthesis techniques, ensuring high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Docos-9-en-1-ol can undergo oxidation to form corresponding aldehydes and carboxylic acids.

    Reduction: It can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: Docosanoic acid and docosanal.

    Reduction: Docosane.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Chemistry

  • Used as a precursor in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology

  • Investigated for its role in biological membranes and lipid metabolism.
  • Studied for its potential effects on cellular processes and signaling pathways.

Medicine

  • Explored for its potential therapeutic applications, including its use in drug delivery systems.
  • Investigated for its anti-inflammatory and antimicrobial properties.

Industry

  • Utilized in the production of surfactants and emulsifiers.
  • Used in the formulation of cosmetics and personal care products.

Mechanism of Action

Mechanism: : Docos-9-en-1-ol exerts its effects primarily through its interaction with lipid membranes. The presence of the double bond and hydroxyl group allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .

Molecular Targets and Pathways

    Lipid Metabolism: It can influence enzymes involved in lipid metabolism.

    Cell Signaling: It may modulate signaling pathways related to inflammation and cellular stress responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of the double bond at the ninth position in docos-9-en-1-ol distinguishes it from other long-chain fatty alcohols.
  • Its specific structural features confer unique physical and chemical properties, making it valuable for various applications.

Properties

CAS No.

111924-38-0

Molecular Formula

C22H44O

Molecular Weight

324.6 g/mol

IUPAC Name

docos-9-en-1-ol

InChI

InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h13-14,23H,2-12,15-22H2,1H3

InChI Key

SBFUTUNSWVKMSF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC=CCCCCCCCCO

Origin of Product

United States

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